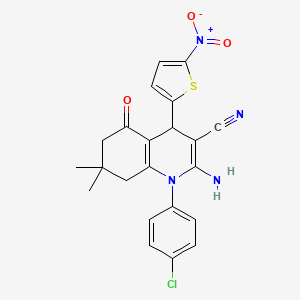![molecular formula C22H36N2O2 B4326129 1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL](/img/structure/B4326129.png)
1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL
Vue d'ensemble
Description
1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) is a complex organic compound characterized by its unique structure, which includes a diacetylene backbone and piperidin-4-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) typically involves the following steps:
Formation of the Diacetylene Backbone: The diacetylene backbone can be synthesized through a series of coupling reactions involving alkynes.
Attachment of Piperidin-4-ol Groups: The piperidin-4-ol groups can be introduced through nucleophilic substitution reactions, where the hydroxyl groups of the diacetylene backbone react with piperidine derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Piperidine derivatives, bases such as sodium hydroxide (NaOH)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Functionalized piperidin-4-ol derivatives
Applications De Recherche Scientifique
1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) involves its interaction with molecular targets and pathways. The compound’s diacetylene backbone allows it to participate in conjugated systems, which can affect electronic properties and interactions with enzymes and receptors. The piperidin-4-ol groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethylocta-3,5-diyne-2,7-diol: A precursor in the synthesis of the target compound, with similar diacetylene structure.
3,5-Octadiyne-2,7-diol, 2,7-dimethyl-: Another related compound with a similar backbone.
Uniqueness
1,1’-(2,7-Dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol) is unique due to the presence of both the diacetylene backbone and the piperidin-4-ol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[7-(4-hydroxy-3-methylpiperidin-1-yl)-2,7-dimethylocta-3,5-diyn-2-yl]-3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-17-15-23(13-9-19(17)25)21(3,4)11-7-8-12-22(5,6)24-14-10-20(26)18(2)16-24/h17-20,25-26H,9-10,13-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZZDRLMJRGFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(C)(C)C#CC#CC(C)(C)N2CCC(C(C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4326055.png)
![N-(4-BROMO-2-FLUOROPHENYL)-N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE](/img/structure/B4326066.png)
![2'-(4-chlorophenyl)-5-methoxy-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326068.png)
![2'-(4-chlorophenyl)-7-(trifluoromethyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326074.png)
![3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE](/img/structure/B4326090.png)
![6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4326103.png)
![2'-amino-7'-methyl-2,5'-dioxo-1'-pyridin-3-yl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326109.png)
![8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4326112.png)
![3-METHYL-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4326113.png)
![2'-amino-7'-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326125.png)
![4-(5-fluoro-1-methyl-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4326131.png)

![6-(3,4-dimethoxyphenyl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4326149.png)
![6-(3-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4326153.png)
